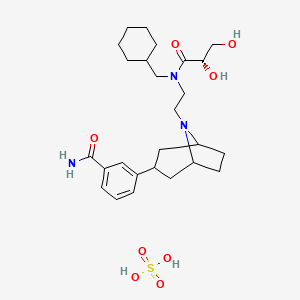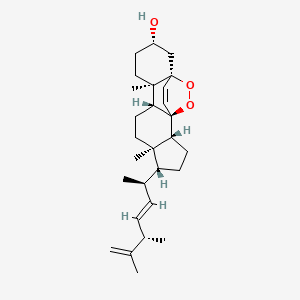![molecular formula C25H27N5OS B1665949 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Overview
Description
Amb123203 is an inhibitor of budding of mVP40 and eVP40 VLPs. It acts by blocking mVP40-795 Nedd4 protein-protein interaction.
Mechanism of Action
Target of Action
Amb123203, also known as 3-(2-Benzothiazolyl)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-piperidineacetamide or 2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, is an inhibitor of the budding of mVP40 and eVP40 VLPs . The primary target of Amb123203 is the mVP40-795 Nedd4 protein-protein interaction .
Mode of Action
The compound acts by blocking the mVP40-795 Nedd4 protein-protein interaction . This interaction is crucial for the budding of mVP40 and eVP40 VLPs . By inhibiting this interaction, Amb123203 prevents the budding process, thereby exerting its biological effect .
Biochemical Pathways
Given that it targets the mvp40-795 nedd4 protein-protein interaction, it is likely that it impacts the pathways involving these proteins
Result of Action
The primary result of Amb123203’s action is the inhibition of the budding of mVP40 and eVP40 VLPs . This occurs due to the compound’s ability to block the mVP40-795 Nedd4 protein-protein interaction
Properties
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-17-24(18(2)30(28-17)20-10-4-3-5-11-20)27-23(31)16-29-14-8-9-19(15-29)25-26-21-12-6-7-13-22(21)32-25/h3-7,10-13,19H,8-9,14-16H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGFVABTBFVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN3CCCC(C3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)



![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B1665886.png)
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

